3',5'-Anhydrosucralose
Overview
Description
3’,5’-Anhydrosucralose is a derivative of sucralose, a widely used artificial sweetener It is a synthetic organochlorine compound with the molecular formula C12H18Cl2O8
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Anhydrosucralose typically involves the selective chlorination of sucrose. The process begins with the protection of hydroxyl groups, followed by chlorination using reagents such as thionyl chloride or phosphorus oxychloride. The protected intermediate is then subjected to deprotection to yield 3’,5’-Anhydrosucralose .
Industrial Production Methods: Industrial production of 3’,5’-Anhydrosucralose follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Anhydrosucralose undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3’,5’-Anhydrosucralose has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organochlorine compounds.
Biology: Studies have explored its effects on microbial growth and metabolism.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its stability and solubility properties.
Industry: It is used in the development of new sweeteners and food additives
Mechanism of Action
The mechanism of action of 3’,5’-Anhydrosucralose involves its interaction with specific molecular targets. It binds to sweet taste receptors, triggering a signal transduction pathway that results in the perception of sweetness. Additionally, it may interact with enzymes involved in carbohydrate metabolism, influencing glucose and insulin levels .
Comparison with Similar Compounds
Sucralose: The parent compound, widely used as a sweetener.
1,6-Dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside: Another chlorinated derivative of sucrose.
Uniqueness: 3’,5’-Anhydrosucralose is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Unlike sucralose, it has enhanced stability and different metabolic effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2R,3R,4R,5R,6R)-5-chloro-2-[[(1R,3R,4S,7R)-3-(chloromethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2O8/c13-3-12(10-7(16)5(21-12)2-19-10)22-11-9(18)8(17)6(14)4(1-15)20-11/h4-11,15-18H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYOPLQEJSYKNY-QBMZZYIRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(O2)(CCl)OC3C(C(C(C(O3)CO)Cl)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](O1)[C@](O2)(CCl)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)Cl)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105066-20-4 | |
Record name | 3',5'-Anhydrosucralose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105066204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',5'-ANHYDROSUCRALOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQT0JDP2HG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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